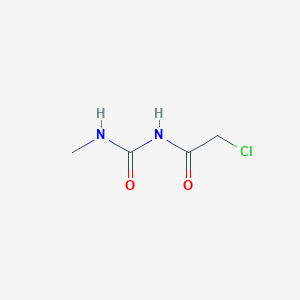1-(2-Chloro-acetyl)-3-methyl-urea
CAS No.: 4791-22-4
Cat. No.: VC2491936
Molecular Formula: C4H7ClN2O2
Molecular Weight: 150.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4791-22-4 |
|---|---|
| Molecular Formula | C4H7ClN2O2 |
| Molecular Weight | 150.56 g/mol |
| IUPAC Name | 2-chloro-N-(methylcarbamoyl)acetamide |
| Standard InChI | InChI=1S/C4H7ClN2O2/c1-6-4(9)7-3(8)2-5/h2H2,1H3,(H2,6,7,8,9) |
| Standard InChI Key | HZVMNAXEPPKXLS-UHFFFAOYSA-N |
| SMILES | CNC(=O)NC(=O)CCl |
| Canonical SMILES | CNC(=O)NC(=O)CCl |
Introduction
Chemical Identity and Physical Properties
1-(2-Chloro-acetyl)-3-methyl-urea is a well-defined chemical entity with specific molecular characteristics. It is identified by the CAS registry number 4791-22-4 and possesses distinct chemical and physical properties essential for understanding its behavior in various applications.
Basic Chemical Information
The compound has a defined molecular structure represented by the molecular formula C₄H₇ClN₂O₂ and a molecular weight of 150.56 g/mol. Its IUPAC name is 2-chloro-N-(methylcarbamoyl)acetamide, which precisely describes its chemical structure. Table 1 summarizes the key chemical identifiers and properties of this compound.
Table 1: Chemical Identifiers and Basic Properties of 1-(2-Chloro-acetyl)-3-methyl-urea
| Property | Value |
|---|---|
| CAS Number | 4791-22-4 |
| Molecular Formula | C₄H₇ClN₂O₂ |
| Molecular Weight | 150.56 g/mol |
| IUPAC Name | 2-chloro-N-(methylcarbamoyl)acetamide |
| Chemical Class | Urea derivative |
| Functional Groups | Urea (-NHC(=O)NH-), Chloroacetyl |
Structural Features and Classification
Structural Characteristics
1-(2-Chloro-acetyl)-3-methyl-urea contains the fundamental urea moiety (-NHC(=O)NH-) which is a defining characteristic of urea derivatives. This structural feature contributes significantly to its biological activity and chemical reactivity. The compound features a chloroacetyl group attached to the nitrogen atom of the urea moiety, along with a methyl substituent on the other nitrogen atom, creating an asymmetric structure that influences its physical properties and biological interactions.
Related Compounds and Analogs
The compound belongs to a larger family of N-acyl urea derivatives that exhibit various biological activities. Structurally similar compounds include 1-(2-Chloro-acetyl)-3-propyl-urea (CAS: 4399-77-3), which contains a propyl group instead of the methyl group . Other related compounds include various N-acyl cyclic urea derivatives that have been synthesized through reactions of heterocyclic compounds with acyl chlorides . These structural analogs often share similar reaction mechanisms and biological properties, though with varying degrees of activity and specificity.
Synthesis and Chemical Reactions
Synthetic Approaches
While the search results don't provide specific synthesis methods for 1-(2-Chloro-acetyl)-3-methyl-urea, insights can be drawn from the synthesis of related compounds. N-acyl urea derivatives are typically synthesized through the reaction of urea compounds with acyl chlorides. Similar compounds have been synthesized by reacting cyclic urea derivatives with various acyl chlorides, yielding products with diverse structural features .
Based on related synthetic pathways, 1-(2-Chloro-acetyl)-3-methyl-urea could potentially be synthesized through the acylation of 3-methyl-urea using 2-chloroacetyl chloride under appropriate reaction conditions. The nucleophilic nitrogen of the urea would attack the carbonyl carbon of the acyl chloride, resulting in the formation of the target compound.
Biological Activity and Applications
Research Applications
The compound serves as an important biochemical reagent and has potential applications in drug development. Its structural features allow for modifications to enhance biological activity and specificity, making it a valuable starting point for medicinal chemistry research. The ability to modify its chemical structure enables researchers to optimize its properties for specific biological targets.
Table 2: Potential Applications of 1-(2-Chloro-acetyl)-3-methyl-urea
| Field | Applications |
|---|---|
| Medicinal Chemistry | Drug development, lead compound optimization |
| Biochemical Research | Enzyme inhibition studies, protein interaction analysis |
| Organic Synthesis | Building block for complex molecules, intermediate in synthetic pathways |
| Pharmaceutical Industry | Potential therapeutic agent development |
Mechanism of Action
Molecular Interactions
The biological activity of 1-(2-Chloro-acetyl)-3-methyl-urea is believed to involve molecular-level interactions with biological targets. Like other urea derivatives, it may interact with enzymes or receptors, influencing various cellular processes. The specific mechanisms likely involve hydrogen bonding interactions through the urea moiety, while the chloroacetyl group may participate in covalent or non-covalent interactions with target proteins.
Structure-Activity Relationships
The unique structural features of 1-(2-Chloro-acetyl)-3-methyl-urea contribute to its biological activity. The urea functional group (-NHC(=O)NH-) can act as both a hydrogen bond donor and acceptor, facilitating interactions with biological macromolecules. The chloroacetyl group introduces a reactive center that may participate in nucleophilic substitution reactions with biological targets. The methyl substituent affects the electron density and steric properties of the molecule, potentially influencing its binding affinity and selectivity for specific targets.
Current Research Status and Future Directions
Recent Research Findings
Recent studies have highlighted the potential of urea derivatives in drug development. These compounds have shown promise in various therapeutic areas, including as enzyme inhibitors and receptor modulators. The ability to modify the chemical structure of compounds like 1-(2-Chloro-acetyl)-3-methyl-urea allows researchers to enhance their biological activity and specificity for particular targets.
Future Research Directions
Future research on 1-(2-Chloro-acetyl)-3-methyl-urea may focus on several key areas:
-
Optimization of synthesis methods to improve yield and purity
-
Exploration of its therapeutic potential in various disease models
-
Structure-activity relationship studies to enhance biological activity
-
Development of novel derivatives with improved pharmacological properties
-
Investigation of its potential as a building block for more complex bioactive molecules
Analytical Methods and Characterization
| Analytical Technique | Expected Characteristic Features |
|---|---|
| IR Spectroscopy | C=O stretching (urea and acetyl), N-H stretching, C-Cl stretching |
| ¹H NMR | Signals for methyl group, methylene group, and NH protons |
| ¹³C NMR | Signals for carbonyl carbons, methyl carbon, and methylene carbon |
| Mass Spectrometry | Molecular ion peak at m/z 150-152 (accounting for chlorine isotopes) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume